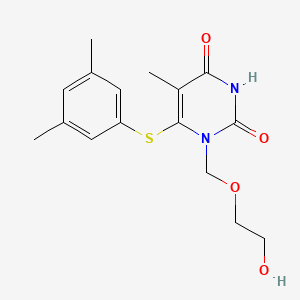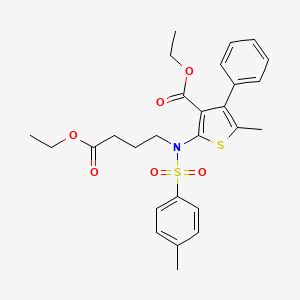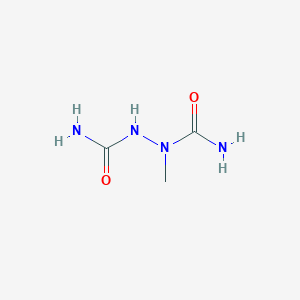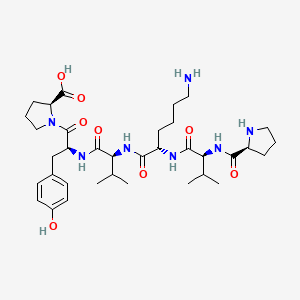
H-Pro-Val-Lys-Val-Tyr-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pro-Val-Lys-Val-Tyr-Pro-OH is a synthetic peptide composed of six amino acids: proline, valine, lysine, valine, tyrosine, and proline. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Val-Lys-Val-Tyr-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, valine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, valine, tyrosine, and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Pro-Val-Lys-Val-Tyr-Pro-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various protecting groups and coupling reagents are employed during SPPS to achieve selective substitution.
Major Products Formed
Oxidation: Oxidized tyrosine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
H-Pro-Val-Lys-Val-Tyr-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Pro-Val-Lys-Val-Tyr-Pro-OH depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The presence of tyrosine allows for potential phosphorylation, which can modulate its activity and interactions.
Comparison with Similar Compounds
Similar Compounds
H-Val-Lys-Val-Tyr-Pro-OH: Lacks the initial proline residue.
H-Pro-Val-Lys-Val-Tyr-OH: Lacks the terminal proline residue.
H-Pro-Val-Lys-Val-OH: Lacks both tyrosine and the terminal proline residue.
Uniqueness
H-Pro-Val-Lys-Val-Tyr-Pro-OH is unique due to its specific sequence, which may confer distinct biological activities and properties. The presence of both proline residues can influence the peptide’s conformation and stability, making it suitable for specific applications.
Properties
CAS No. |
99570-17-9 |
|---|---|
Molecular Formula |
C35H55N7O8 |
Molecular Weight |
701.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C35H55N7O8/c1-20(2)28(40-30(44)24-10-7-17-37-24)32(46)38-25(9-5-6-16-36)31(45)41-29(21(3)4)33(47)39-26(19-22-12-14-23(43)15-13-22)34(48)42-18-8-11-27(42)35(49)50/h12-15,20-21,24-29,37,43H,5-11,16-19,36H2,1-4H3,(H,38,46)(H,39,47)(H,40,44)(H,41,45)(H,49,50)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
FQFIOXMUFBHRAO-AQRCPPRCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



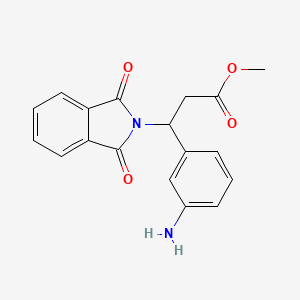
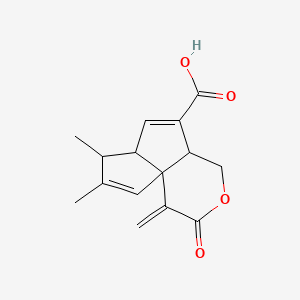

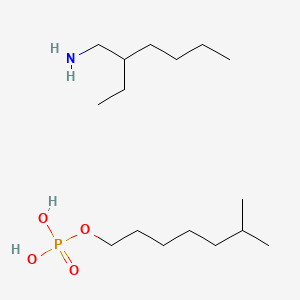
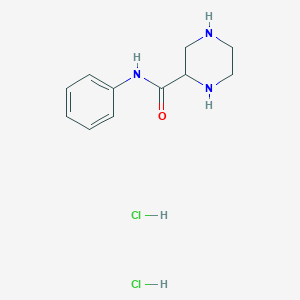
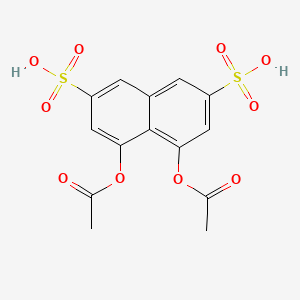
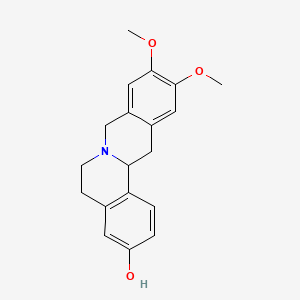
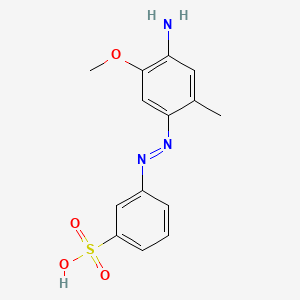
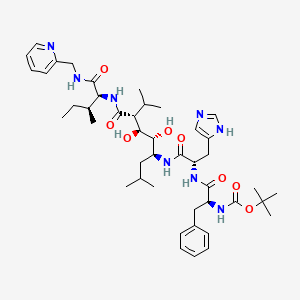
![(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol](/img/structure/B12795320.png)
